

# An In-depth Technical Guide to Pyrimidine-5-carbaldehyde

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## Compound of Interest

Compound Name: *Pyrimidine-5-carbaldehyde*

Cat. No.: *B119791*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Pyrimidine-5-carbaldehyde**. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

## Physicochemical Properties

**Pyrimidine-5-carbaldehyde** is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.<sup>[1]</sup> It typically appears as a light yellow to yellow solid.<sup>[1][2]</sup>

Table 1: Physicochemical Data of **Pyrimidine-5-carbaldehyde**

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O	[3]
Molecular Weight	108.10 g/mol	[3]
Melting Point	39-43°C	[2][4]
Boiling Point	80-82°C at 4 mmHg	[2][3][4]
Density	1.23 g/cm <sup>3</sup>	[3]
pKa	1.15 ± 0.10 (Predicted)	[3]
Appearance	Light yellow to yellow solid	[1][2][4]
Solubility	Soluble in water	[5]
SMILES	<chem>O=Cc1cncnc1</chem>	[6]
InChI	1S/C5H4N2O/c8-3-5-1-6-4-7-2-5/h1-4H	
InChI Key	FREJAOSUHFGDBW-UHFFFAOYSA-N	[6]
CAS Number	10070-92-5	[3]

## Spectral Data

Spectral analysis is crucial for the characterization of **Pyrimidine-5-carbaldehyde**. While specific spectra are often proprietary or found in subscription-based databases, general characteristics can be described.

- <sup>1</sup>H NMR:** The proton NMR spectrum of pyrimidine derivatives typically shows peaks for aromatic protons in the range of 6.5 to 9.16 δ.[7] For the parent pyrimidine, characteristic peaks are observed at approximately 9.26, 8.78, and 7.36 ppm.[8]
- <sup>13</sup>C NMR:** The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbonyl carbon of the aldehyde group.

- IR Spectroscopy: The infrared spectrum of pyrimidine derivatives will exhibit characteristic vibration frequencies.<sup>[7]</sup> Key peaks would include those for C-H aromatic stretching (around 2920-2978  $\text{cm}^{-1}$ ), C=O stretching of the aldehyde (around 1620-1699  $\text{cm}^{-1}$ ), and C=N aromatic stretching (around 1525-1575  $\text{cm}^{-1}$ ).<sup>[7]</sup>
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound ( $m/z$  108.10).<sup>[9]</sup> Fragmentation patterns can provide further structural information.<sup>[9]</sup>

## Experimental Protocols

### Synthesis of **Pyrimidine-5-carbaldehyde**

A common laboratory-scale synthesis of **Pyrimidine-5-carbaldehyde** involves the lithiation of 5-bromopyrimidine followed by formylation.<sup>[2]</sup><sup>[3]</sup>

Materials:

- 5-bromopyrimidine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) (2.5 M solution)
- Ethyl formate
- 1.5 M HCl in THF
- Chloroform ( $\text{CHCl}_3$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Methanol (MeOH)

Procedure:

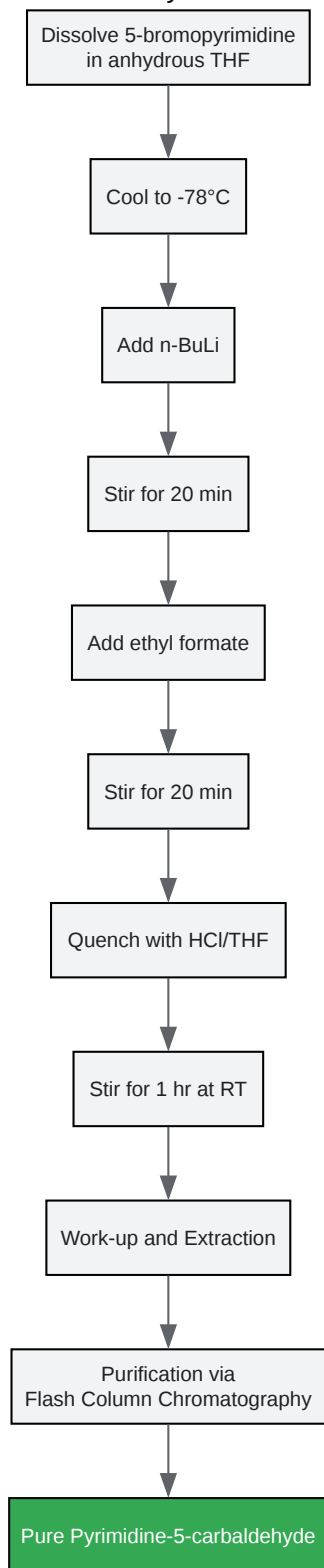
- Under a nitrogen atmosphere, dissolve 5-bromopyrimidine (1 g, 6.3 mmol) in 60 mL of anhydrous THF in a flask equipped with a magnetic stirrer.<sup>[3]</sup>

- Cool the solution to -78°C using a dry ice/acetone bath.[2][3]
- Slowly add n-BuLi (2.5 M, 2.6 mL, 6.5 mmol) to the cooled solution. A yellow solution should form.[3]
- Stir the resulting solution at -78°C for 20 minutes.[3]
- Add ethyl formate (0.55 mL, 6.7 mmol) dropwise over 5 minutes.[2][3]
- Continue stirring at -78°C for an additional 20 minutes.[3]
- Quench the reaction by adding 1.5 M HCl in THF (4.5 mL, 6.7 mmol).[3]
- Remove the cold bath and allow the reaction mixture to stir for 1 hour at room temperature.  
[3]

Purification by Flash Column Chromatography:

- Remove the THF from the reaction mixture under reduced pressure (in vacuo).[3]
- Add 10 mL of water to the residue.[3]
- Extract the aqueous mixture with chloroform (2 x 10 mL).[3]
- Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO<sub>4</sub>).[3]
- Concentrate the dried organic solution to obtain the crude product.[3]
- Purify the crude product using flash column chromatography with a mobile phase of 5% methanol in chloroform to yield **Pyrimidine-5-carbaldehyde**. [3]

## Synthesis Workflow for Pyrimidine-5-carbaldehyde



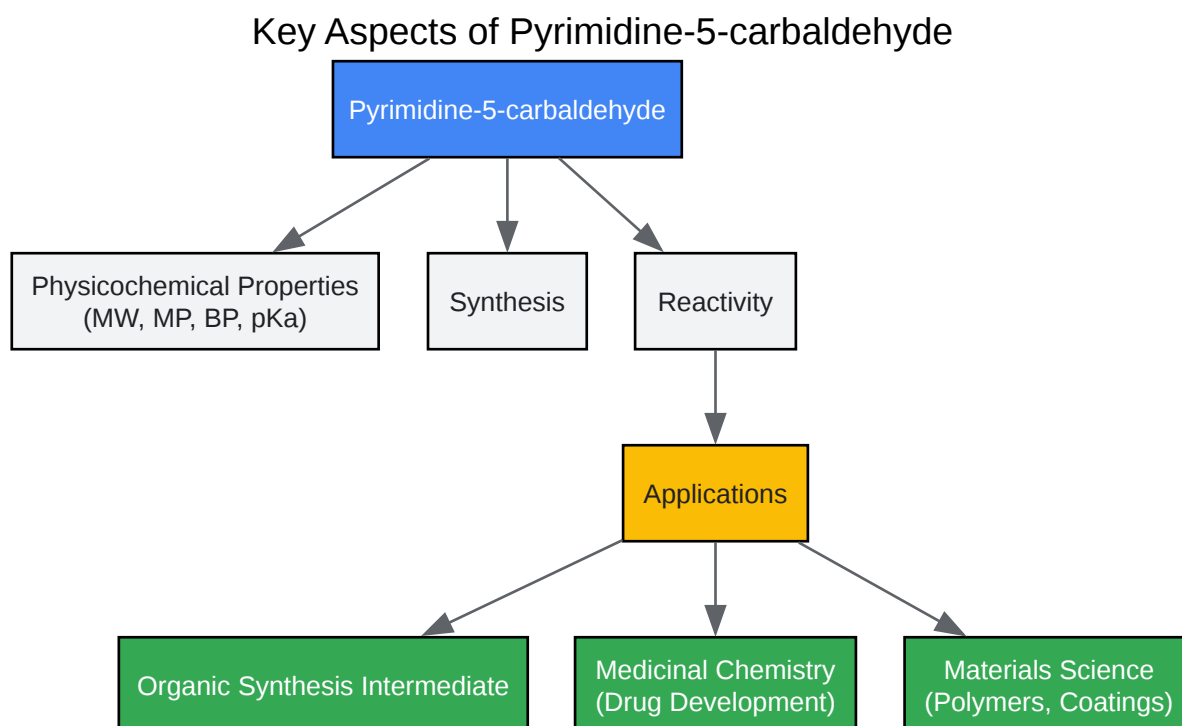
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A flowchart illustrating the synthesis of **Pyrimidine-5-carbaldehyde**.

## Reactivity and Applications

**Pyrimidine-5-carbaldehyde** is a versatile intermediate in organic synthesis and medicinal chemistry.[4] The pyrimidine ring and the aldehyde functional group provide multiple sites for chemical modification.

- **Organic Synthesis:** It serves as a fundamental building block for creating more complex pyrimidine compounds.[4] The aldehyde group can undergo nucleophilic addition, amination, and other reactions to introduce diverse functional groups.[4] For instance, it is used in the preparation of (S)- and (R)-pyrimidyl alkanol.[3][10]
- **Medicinal Chemistry:** The pyrimidine scaffold is a "privileged pharmacophore" found in numerous biologically active compounds, including components of nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[11] **Pyrimidine-5-carbaldehyde** is a key intermediate for synthesizing various pyrimidine-based drugs with potential antibacterial, antiviral, and antitumor activities.[4][12] Derivatives of pyrimidine have shown a wide range of pharmacological properties, including anti-inflammatory, antimalarial, and cardiovascular effects.[12][13]



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Logical relationships of **Pyrimidine-5-carbaldehyde**'s properties and uses.

## Safety and Handling

**Pyrimidine-5-carbaldehyde** is classified as an irritant.[4] It may cause irritation to the skin, eyes, and respiratory system.[4][5] Therefore, appropriate safety precautions should be taken during its handling, storage, and use.[4]

Table 2: Hazard and Safety Information

Category	Information	Reference
Signal Word	Warning	
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	
Storage	Keep in a dark place, under an inert atmosphere, and in a freezer below -20°C.	[3]

It is essential to consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

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